六氟铝酸三钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

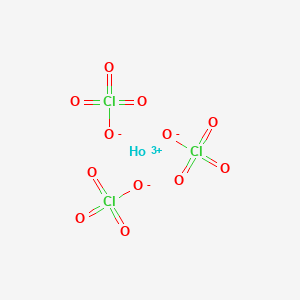

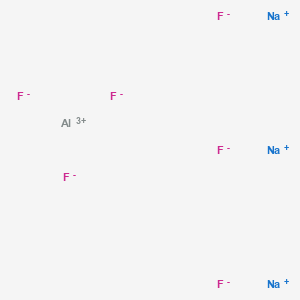

Trisodium hexafluoroaluminate, also known as Sodium hexafluoroaluminate or Cryolite, is an inorganic compound with the formula Na3AlF6 . This white solid was discovered in 1799 and is used extensively in the industrial production of aluminium metal . The compound is the sodium (Na+) salt of the hexafluoroaluminate (AlF6) ion .

Synthesis Analysis

Most cryolite is manufactured by a variety of related pathways. One route entails combining sodium aluminate and hydrofluoric acid . Other routes include the reaction of hydrofluoric acid with sodium aluminate, or aluminium fluoride with sodium oxide . Often, hexafluoroaluminic acid, which is recovered from phosphate mining, is the precursor in a two-step process beginning with neutralization with ammonia to give ammonium hexafluoroaluminate .Molecular Structure Analysis

The molecular formula of Trisodium hexafluoroaluminate is AlF6Na3 . Its molecular weight is 209.94 g/mol .Chemical Reactions Analysis

Trisodium hexafluoroaluminate is used as a flux in the electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell .Physical And Chemical Properties Analysis

Trisodium hexafluoroaluminate is a snow-white crystalline solid, powder or vitreous mass . It has a density of 2.9 g/mL at 25 °C (lit.) . It is insoluble in water and has a melting point of 1000°C .科学研究应用

Industrial Production of Aluminum

Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminum . This compound is the sodium salt of the hexafluoroaluminate and occurs naturally as the mineral cryolite .

Thermochemistry Research

The compound is used in thermochemistry research . It has a molecular weight of 209.9412656 and its condensed phase thermochemistry data is studied extensively .

High-Temperature Applications

Hexaaluminates, a class of hexagonal aluminate compounds which include trisodium hexafluoroaluminate, exhibit stable phase composition up to 1600 °C and exceptional resistance to sintering and thermal shock . This makes them attractive catalysts for high-temperature applications .

Catalytic Combustion of Methane (CH4)

Hexaaluminates are used in the catalytic combustion of methane (CH4) . The chemical state of metals in the hexaaluminate framework affects the catalytic performance .

Partial Oxidation and CO2 Reforming of Methane to Syngas

Hexaaluminates are also used in the partial oxidation and CO2 reforming of methane to syngas . Again, the chemical state of metals in the hexaaluminate framework plays a crucial role .

Decomposition of Nitrous Oxide (N2O)

Another application of hexaaluminates is in the decomposition of nitrous oxide (N2O) . The chemical state of metals in the hexaaluminate framework significantly impacts the catalytic performance .

作用机制

Trisodium hexafluoroaluminate, also known as aluminum trisodium hexafluoride, is an inorganic compound with the formula Na3AlF6. This compound is used extensively in the industrial production of aluminum .

Target of Action

It is known that the compound plays a crucial role in the electrolysis of aluminum oxides such as bauxite .

Mode of Action

Trisodium hexafluoroaluminate acts as a solvent or flux for the electrolysis of aluminum oxides . The conversion of aluminum oxides into metallic aluminum requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell . A mixture of trisodium hexafluoroaluminate and some aluminum trifluoride is used as that solvent .

Result of Action

The primary result of trisodium hexafluoroaluminate’s action is the production of metallic aluminum from aluminum oxides . This process is crucial in the industrial production of aluminum .

Action Environment

The action of trisodium hexafluoroaluminate is highly dependent on the environment. For instance, the process of electrolysis requires temperatures approaching 1000 °C to melt . Therefore, the efficacy and stability of trisodium hexafluoroaluminate are influenced by factors such as temperature and the presence of other compounds (e.g., aluminum trifluoride) .

安全和危害

Trisodium hexafluoroaluminate is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

未来方向

Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminium metal . It is also consumed in the abrasives, ceramic and glass industries . The future directions of Trisodium hexafluoroaluminate could be influenced by advancements in these industries and the development of new synthesis methods or applications.

属性

IUPAC Name |

aluminum;trisodium;hexafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6Na3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.941265 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium hexafluoroaluminate | |

CAS RN |

13775-53-6 |

Source

|

| Record name | Aluminate(3-), hexafluoro-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the role of Trisodium hexafluoroaluminate in fireproof polycarbonates, and how does it contribute to flame retardancy?

A1: The research paper lists Trisodium hexafluoroaluminate as one of the potential flame retardant additives in a thermoplastic molding formulation designed for fire resistance []. While the paper focuses on the impact of Ethylene-propylene-maleic anhydride on the material's crashworthiness, it doesn't delve into the specific mechanisms of action for each listed flame retardant.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)